5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
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Overview
Description
5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylsulfanyl group, and a hexahydropyrimidoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione typically involves a multicomponent reaction. One efficient method involves the one-pot three-component condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid. This reaction is often carried out using low transition temperature mixtures as solvents, which are greener and more sustainable . The reaction conditions usually include mild temperatures and the use of recyclable reaction media, resulting in high yields and easy workup procedures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of trityl chloride as a neutral catalyst has been explored for the multicomponent cyclization reaction involving an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil . This method offers advantages such as high stability, low toxicity, and mild reaction conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 3-(5-chloro-2-phenyl-1H-indol-3-ylimino)methylquinoline-2(1H)-thione.
Pyranoquinoline Derivatives: Compounds such as pyrano[3,2-c]quinolin-2,5-dione.
Uniqueness
5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-25-18-21-16-15(17(24)22-18)13(9-5-7-10(19)8-6-9)14-11(20-16)3-2-4-12(14)23/h5-8,13H,2-4H2,1H3,(H2,20,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOSZZNTNIZXIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)NC3=C(C2C4=CC=C(C=C4)Cl)C(=O)CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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